

Carmoterol: A Deep Dive into its Pharmacokinetics and In vivo Metabolism

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (developmental codes: TA-2005, CHF-4226) is an experimental ultra-long-acting β 2-adrenoceptor agonist (ultra-LABA) that underwent preclinical and clinical development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Despite showing high potency and selectivity for the β 2 receptor, its development was discontinued.[1] This guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of **carmoterol**, compiled from the limited publicly accessible information. The data presented herein is primarily derived from preclinical studies in various animal models.

Pharmacokinetic Profile

The pharmacokinetic properties of **carmoterol** have been evaluated in preclinical species, including rats, dogs, and monkeys. The available data suggests dose-proportional pharmacokinetics with linear accumulation upon repeated administration.

Absorption

The extent of absorption of **carmoterol** appears to exhibit significant species-dependent differences. Preclinical studies using radiolabeled **carmoterol** (¹⁴C-TA-2005) have provided insights into its absorption characteristics following oral administration.



Species	Sex	Dose (Oral)	Route	Extent of Absorption (% of Dose)
Rat	Male	0.3 mg/kg	Oral	16
Rat	Female	0.3 mg/kg	Oral	24
Dog	Male	0.02 mg/kg	Oral	>60

Data derived

from a

conference

abstract on

pharmacokinetic

studies of TA-

2005.

In rats, the presence of bile was found to inhibit the absorption of **carmoterol** from the ligated intestine. Following a 1 mg/kg oral dose in rats, the maximum plasma concentration (Cmax) of total radioactivity was 6.4 ng eq./ml, achieved at 15 minutes post-dose.

Distribution

Following administration, **carmoterol** distributes to various tissues. In rats, tissue levels of radioactivity were highest in the digestive tract and liver, with lower concentrations observed in other organs and tissues.

Metabolism

Detailed information regarding the in vivo metabolism of **carmoterol** and the chemical structures of its metabolites is not extensively available in the public domain. Preclinical studies in rats indicated that the primary route of excretion is through the bile, suggesting significant hepatic metabolism. The chemical structure of **carmoterol** is 8-hydroxy-5-(1-hydroxy-2-(N-(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-2(1H)-quinolinone hydrochloride.

Excretion



The excretion of **carmoterol** and its metabolites occurs via both urine and feces, with the predominant route varying between species.

Species	Sex	Dose	Route	Urinary Excretion (% of Dose)	Fecal Excretion (% of Dose)	Timefram e
Rat	Male	0.3 mg/kg	Oral	3.2	90.7	3 days
Rat	Male	0.1 mg/kg	Intravenou s	20.3	75.7	3 days
Dog	Male	0.02 mg/kg	Oral	60.8	37.7	3 days
Monkey	Male	0.3 mg/kg	Oral	14.3	79.5	7 days
Monkey	Male	0.1 mg/kg	Intravenou s	60.0	34.4	7 days

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In rats, biliary excretion was identified as the main elimination pathway. Within 24 hours of intraduodenal and intravenous administration, 55.2% and 81.5% of the administered dose, respectively, were excreted in the bile.

Experimental Protocols

The following methodologies are based on the limited information available from a conference abstract on the preclinical pharmacokinetic studies of ¹⁴C-labeled TA-2005.



Animal Models

- · Species: Rats, Dogs, and Monkeys
- Justification: Standard preclinical species for pharmacokinetic evaluation.

Dosing and Administration

- Compound: 14C-TA-2005 (radiolabeled carmoterol)
- Routes of Administration:
 - Oral (gavage)
 - Intravenous
 - Intraduodenal (for biliary excretion studies in rats)
- Dose Levels: Varied by species and route of administration (refer to tables in the "Pharmacokinetic Profile" section).

Sample Collection

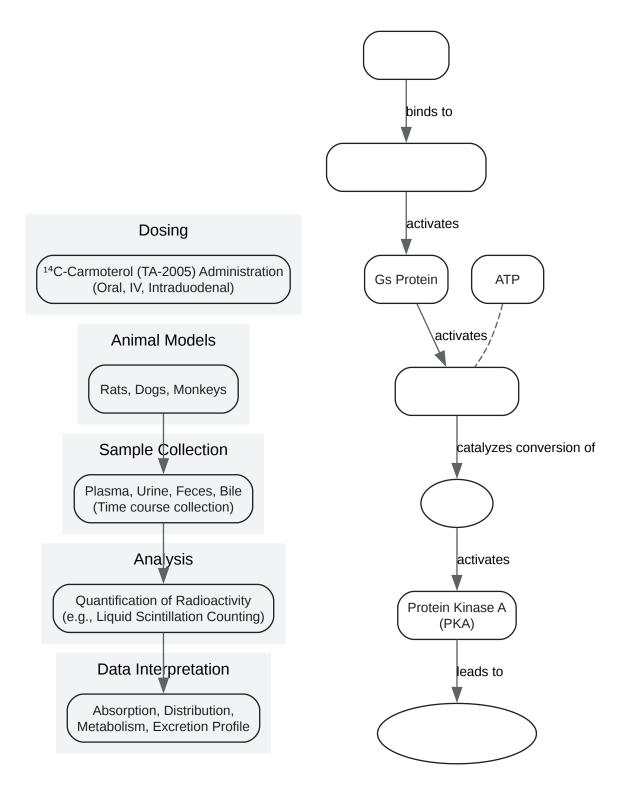
- Matrices: Plasma, urine, feces, and bile (in rats).
- Time Points: Not specified in detail in the available abstract, but collection occurred over several days to determine excretion balance.

Analytical Methods

 Method: Likely liquid scintillation counting for the determination of total radioactivity in collected samples, a standard method for studies with radiolabeled compounds. Specific chromatographic methods for separating parent drug from metabolites were not detailed.

Visualizations Preclinical Pharmacokinetic Study Workflow





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References

- 1. Carmoterol Wikipedia [en.wikipedia.org]
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